![molecular formula C10H12N2 B009477 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole CAS No. 106662-04-8](/img/structure/B9477.png)
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating inflammation and glucose metabolism.
Biochemische Und Physiologische Effekte
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to exhibit anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action and physiological effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential side effects. Further research is also needed to improve its solubility in water, which would make it easier to administer in lab experiments.
Conclusion:
In conclusion, 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, more research is needed to fully understand its mechanism of action and to identify potential side effects.
Synthesemethoden
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole can be synthesized using various methods, including the reaction of 2-cyanobenzaldehyde with hydrazine hydrate and a substituted aniline. Another method involves the reaction of 2-cyanobenzaldehyde with a substituted aniline and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the product varies depending on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
106662-04-8 |
|---|---|
Produktname |
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1,2,3,5-tetrahydropyrazolo[1,2-a]indazole |
InChI |
InChI=1S/C10H12N2/c1-2-5-10-9(4-1)8-11-6-3-7-12(10)11/h1-2,4-5H,3,6-8H2 |
InChI-Schlüssel |
MWXYOFZEXYBPKO-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N2C1 |
Kanonische SMILES |
C1CN2CC3=CC=CC=C3N2C1 |
Synonyme |
1H,9H-Pyrazolo[1,2-a]indazole, 2,3-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



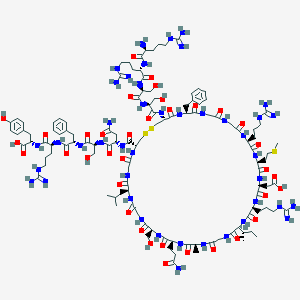



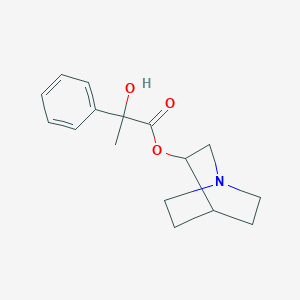

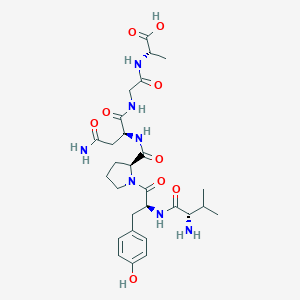
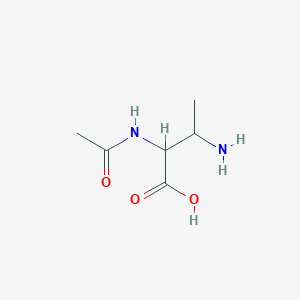
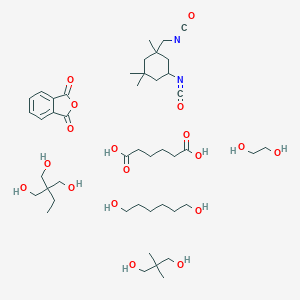



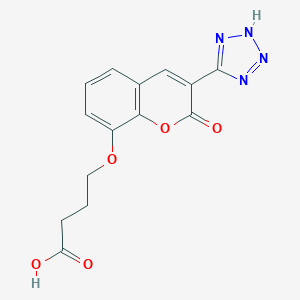
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)